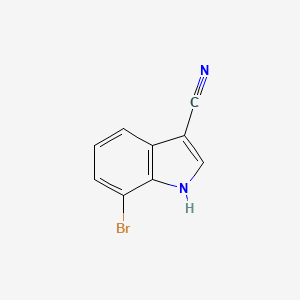

7-Bromo-1H-indole-3-carbonitrile

Description

Strategic Significance of the Indole (B1671886) Scaffold in Organic and Medicinal Chemistry

The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its prevalence in a vast number of biologically active natural products, alkaloids, and synthetic drugs, demonstrating its ability to interact with a wide array of biological targets. nih.gov The indole ring's structural versatility allows for chemical modification at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. nih.gov

This scaffold is a cornerstone in modern drug discovery, with indole-based compounds being developed for a multitude of therapeutic areas, including cancer, infectious diseases, inflammation, and neurodegenerative disorders. nih.gov The ability of the indole structure to participate in various chemical interactions, such as hydrogen bonding and π-π stacking, underpins its success in the design of new therapeutic agents. Researchers have successfully developed numerous indole derivatives that target key biological pathways, making it a continuously explored and highly valued framework in the search for new medicines.

The Role of Indole-3-carbonitrile Substructures in Contemporary Chemical Discovery

The indole-3-carbonitrile substructure serves as a crucial pharmacophore and a versatile building block in contemporary chemical discovery. The nitrile group at the 3-position is a key feature, often retained in drug design for its ability to form important interactions with protein targets. This moiety is particularly significant in fragment-based drug design, where small, simple molecules (fragments) are identified and then optimized to create more potent and selective lead compounds. researchgate.net

For instance, the indole-3-carbonitrile framework has been successfully used as a template for developing potent enzyme inhibitors. The nitrile group can act as a hydrogen bond acceptor, anchoring the molecule within the active site of a protein. Furthermore, these substructures are valuable synthetic intermediates. The nitrile can be chemically transformed into other functional groups, such as amines or carboxylic acids, providing a gateway to a diverse range of more complex molecules. This synthetic flexibility makes the indole-3-carbonitrile scaffold a strategic starting point for creating libraries of compounds for biological screening.

Scope and Research Trajectories for 7-Bromo-1H-indole-3-carbonitrile

The specific placement of a bromine atom at the 7-position of the indole-3-carbonitrile scaffold significantly influences its chemical reactivity and potential applications, marking a clear trajectory for its use in targeted synthesis. The bromine atom is not merely a placeholder; it can actively participate in and enhance binding interactions, particularly through halogen bonding, a recognized force in medicinal chemistry.

A prominent research application for this compound is as a key intermediate in the synthesis of kinase inhibitors. researchgate.net Notably, it has been utilized in the development of inhibitors for Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in neurodegenerative conditions like Alzheimer's disease. researchgate.net

In a specific study, this compound (designated as compound 6b in the research) was synthesized and served as a foundational fragment for building more potent inhibitors. The research highlighted that the presence of a halogen at the 7-position was critical for inhibitory activity. The bromine atom of this compound is believed to form a halogen bond within the ATP binding pocket of the DYRK1A enzyme, contributing significantly to the ligand's binding affinity. This work demonstrates a clear research trajectory where the compound is not just a passive scaffold but an active participant in molecular recognition, guiding the design of next-generation therapeutic candidates.

Table 2: Research Application Highlight: DYRK1A Inhibition

| Compound | Role in Study | Key Finding | Reference |

|---|---|---|---|

| This compound | Intermediate / Fragment | Synthesized and used as a building block for more potent DYRK1A inhibitors. | |

| 7-Chloro-1H-indole-3-carbonitrile | Fragment Template | Selected as the initial fragment for inhibitor development due to its desirable properties. | |

| 7-Iodo-2-phenyl-1H-indole-3-carbonitrile | Final Compound | One of the most potent inhibitors developed in the series, showing double-digit nanomolar IC₅₀ values. |

This table is interactive. Click on the headers to sort.

The synthesis of this compound itself is an area of chemical research, with methods being developed from precursors like 2-(7-bromo-1H-indol-3-yl)-2-oxoacetic acid. The ongoing exploration of this and related halogenated indole-3-carbonitriles underscores their importance as specialized building blocks for creating highly selective and potent molecules for targeted biological research.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUGHHCYTWBLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697465 | |

| Record name | 7-Bromo-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043601-50-8 | |

| Record name | 7-Bromo-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Bromo 1h Indole 3 Carbonitrile

De Novo Synthesis Approaches to the 7-Bromoindole (B1273607) Core

The initial and crucial step in the synthesis of 7-Bromo-1H-indole-3-carbonitrile is the formation of the 7-bromoindole scaffold. This can be achieved through various strategies, including direct bromination of indole (B1671886) precursors or more complex multi-step syntheses from simpler starting materials.

Bromination Strategies for Indole Precursors

Direct bromination of the indole ring can be a straightforward approach to introduce the bromine atom. However, controlling the regioselectivity to favor the 7-position is a significant challenge due to the inherent reactivity of other positions on the indole ring, particularly C3, C2, and C5. The synthesis of 7-bromoindole often involves the use of specific brominating agents and reaction conditions to achieve the desired isomer. While direct C7 bromination is challenging, methods starting from pre-functionalized indoles, such as 7-bromoindole-2-carboxylic acid, have been reported. sigmaaldrich.com

Multi-Step Synthesis from Acyclic or Simpler Cyclic Precursors

To overcome the regioselectivity issues associated with direct bromination, multi-step synthetic routes starting from acyclic or simpler cyclic precursors are often employed. These methods offer greater control over the final substitution pattern of the indole ring. One such strategy involves the construction of the indole ring system with the bromine atom already incorporated into one of the starting materials. This approach allows for the unambiguous placement of the bromine at the 7-position. Flow chemistry has emerged as a powerful tool for multi-step synthesis, enabling the sequential combination of several synthetic steps into a continuous process. syrris.jp This can lead to the efficient production of complex molecules like bromo-substituted indoles from simpler building blocks. syrris.jp

Introduction of the Nitrile Functionality at C3

Once the 7-bromoindole core is established, the next critical step is the introduction of the nitrile group at the C3 position. Several methodologies have been developed for this transformation, each with its own advantages and limitations.

Electrophilic Cyanation via N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) has gained significant attention as a safe and practical electrophilic cyanating agent. nih.gov This reagent can be used in transition-metal-catalyzed C-H cyanation reactions to introduce a nitrile group directly onto an aromatic or heteroaromatic ring. nih.govresearchgate.net The reaction proceeds with the formation of an environmentally benign byproduct, N-phenyl-p-toluenesulfonamide. researchgate.net This method offers a broad substrate scope and can be applied to various (hetero)arenes, providing the desired nitriles in moderate to excellent yields. researchgate.net The use of NCTS avoids the handling of highly toxic cyanide sources like cyanogen (B1215507) halides or metal cyanides. researchgate.net

| Reagent | Description | Advantages |

| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | An electrophilic cyanating agent. | Safer to handle than traditional cyanide sources, produces an environmentally benign byproduct, and has a broad substrate scope. nih.govresearchgate.net |

Palladium-Catalyzed Direct C3-Cyanation Utilizing Acetonitrile (B52724) as a Cyanide Source

A ligand-free, palladium-catalyzed direct C3-cyanation of indoles has been developed that utilizes acetonitrile as a green and readily available cyanide source. nih.govrsc.org This method proceeds via direct C-H functionalization and results in the formation of the desired C3-cyanoindoles in moderate to good yields. nih.govrsc.org The reaction involves the transition-metal-catalyzed cleavage of the C-CN bond in acetonitrile. nih.govrsc.org This approach is significant as it represents a direct cross-coupling of sp3 C-H bonds with acetonitrile. nih.gov

| Catalyst System | Cyanide Source | Key Features |

| Palladium (ligand-free) | Acetonitrile | Green and readily available cyanide source, proceeds via direct C-H functionalization. nih.govrsc.org |

Nitrosylation and Selective Reduction Routes

An alternative strategy for introducing the nitrile functionality at C3 involves a two-step process of nitrosylation followed by selective reduction. This method typically begins with the nitrosation of the indole at the C3 position to form a 3-nitrosoindole intermediate. This intermediate can then be converted to the corresponding nitrile. A related transformation involves the nitrosation of indoles to yield 1H-indazole-3-carboxaldehydes, which can then be further converted to the nitrile. rsc.org This method has been optimized to provide good yields of the aldehyde precursor. rsc.org Another approach involves the dehydration of an indole-3-carboxaldehyde (B46971) oxime. orgsyn.org This method is applicable to the synthesis of various aromatic nitriles, including 5-bromoindole-3-carbonitrile. orgsyn.org

| Intermediate | Subsequent Reaction | Product |

| 3-Nitrosoindole | Reduction/Dehydration | 3-Cyanoindole |

| Indole-3-carboxaldehyde Oxime | Dehydration | 3-Cyanoindole orgsyn.org |

Oxime Synthesis and Dehydration from Indole-3-glyoxylic Acid Derivatives

The conversion of carboxylic acids to nitriles, which retains the original carbon skeleton, is a valuable transformation in organic synthesis. A chemoenzymatic cascade has been developed that facilitates this conversion via aldehyde and oxime intermediates. nih.gov This strategy can be applied to the synthesis of indole-3-carbonitriles starting from indole-3-glyoxylic acid derivatives.

The process begins with the reduction of a carboxylic acid to its corresponding aldehyde. This is followed by an in situ chemical oximation where the aldehyde is trapped with hydroxylamine (B1172632) to form an aldoxime. nih.gov The final step involves the enzymatic dehydration of the aldoxime, catalyzed by an aldoxime dehydratase (Oxd), to yield the target nitrile. nih.gov This method avoids the use of highly toxic cyanide reagents, which are common in traditional nitrile syntheses. nih.gov

The general pathway involves:

Reduction: The indole-3-glyoxylic acid derivative is first converted to an indole-3-carboxaldehyde intermediate.

Oximation: The aldehyde reacts with hydroxylamine (NH₂OH) to form the corresponding indole-3-aldoxime. This reaction is typically straightforward for aldehydes. nih.gov

Dehydration: The aldoxime is then dehydrated to the nitrile. Numerous reagents and methods exist for this transformation, including the use of SO₂F₂ or systems like oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167). organic-chemistry.org A highly expedient protocol for this dehydration involves using oxalyl chloride, triethylamine, and a triphenylphosphine (B44618) oxide catalyst, which can complete the reaction in minutes.

This multi-step, one-pot approach provides an efficient route from carboxylic acids to nitriles, retaining the carbon chain length and offering a cyanide-free synthetic pathway. nih.gov

Regioselective Functionalization Strategies for this compound Synthesis

Achieving regioselectivity in the functionalization of the indole core is a significant challenge due to the multiple reactive C-H bonds. The synthesis of this compound requires precise control to introduce substituents at the C7 and C3 positions.

Direct C-H functionalization is a powerful tool, though the inherent reactivity of the indole ring often favors substitution at the C2 and C3 positions of the pyrrole (B145914) moiety. nih.gov Functionalizing the C7 position typically requires specific strategies, such as the reduction of the indole to an indoline, followed by C7-functionalization and subsequent re-aromatization. nih.gov However, direct C7-halogenation is a well-established method, providing access to key intermediates like 7-bromoindole. sigmaaldrich.com

Once the 7-bromoindole scaffold is obtained, the subsequent introduction of the carbonitrile group at the C3 position can be achieved. One direct method involves an electrophilic aromatic substitution using a cyanating agent. For instance, the synthesis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile was accomplished by reacting the corresponding 7-bromoindole with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate. mdpi.com This method provides the desired C3-cyanated product with high regioselectivity. mdpi.com

Alternatively, palladium-catalyzed cross-coupling reactions offer a versatile approach. Research has shown that 7-halogen-substituted indoles can successfully undergo C4-arylation, indicating that the C7-halogen does not impede further functionalization at other positions on the benzene (B151609) ring. acs.org While this specific example targets the C4 position, it underscores the principle that pre-existing halogen substituents can be tolerated in directed C-H functionalization reactions.

Table 1: Regioselective Functionalization Approaches for Indole Derivatives

| Position | Method | Reagents/Catalyst | Comments | Source |

| C3 | Electrophilic Cyanation | NCTS, BF₃·OEt₂ | Direct cyanation of a 7-bromoindole derivative. | mdpi.com |

| C7 | Halogenation | N-Bromosuccinimide (NBS) | Provides the 7-bromoindole precursor. | orgsyn.org |

| C4 | Pd-Catalyzed Arylation | Pd(OAc)₂, Aryl Iodide | Demonstrates functionalization is possible on a 7-bromoindole scaffold. | acs.org |

| C7 | C-H Arylation via Indoline | Reduction, Functionalization, Oxidation | A multi-step route to achieve C7 functionalization. | nih.gov |

Metal-Free C–H Functionalization Sequences for Related Indole Carbazoles

The synthesis of carbazoles, an important class of nitrogen-containing heterocycles, can be achieved through transformations starting from indoles. Recent advancements have focused on developing metal-free conditions to promote these reactions, aligning with the principles of green chemistry. acs.orgorganic-chemistry.org

One effective metal-free strategy involves an N-Chlorosuccinimide (NCS) mediated oxidative cross-coupling of indoles with tetrahydrocarbazoles. datapdf.comnih.gov This reaction proceeds through the formation of a chloroindolenine intermediate, which is then attacked by the nucleophilic indole. Subsequent aromatization with an oxidant like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) furnishes the 1-(indol-3-yl)carbazole product in good to moderate yields. datapdf.com This methodology was successfully applied to the first total synthesis of the naturally occurring 7-bromo-1-(6-bromo-1H-indol-3-yl)-9H-carbazole. datapdf.comnih.gov

Another powerful metal-free approach is a formal [2+2+2] annulation of indoles, ketones, and nitroolefins, promoted by ammonium (B1175870) iodide (NH₄I). organic-chemistry.org This cascade process is believed to involve the formation of a 3-vinylindole intermediate, followed by nucleophilic annulation and aromatization to construct the carbazole (B46965) skeleton. organic-chemistry.org The reaction demonstrates high regioselectivity and tolerates a broad range of functional groups, offering a versatile and efficient indole-to-carbazole transformation without the need for transition metals or pre-functionalized starting materials. acs.orgorganic-chemistry.org

Table 3: Comparison of Metal-Free Indole-to-Carbazole Synthetic Strategies

| Method | Key Reagents | Intermediate | Key Features | Source |

| Oxidative Cross-Coupling | N-Chlorosuccinimide (NCS), DDQ | Chloroindolenine | Mild, cost-effective, avoids protection/deprotection steps. | datapdf.comnih.gov |

| [2+2+2] Annulation | NH₄I, Ketone, Nitroolefin | 3-Vinylindole | High regioselectivity, broad functional group tolerance, good yields. | acs.orgorganic-chemistry.org |

Chemical Reactivity and Derivatization Strategies of 7 Bromo 1h Indole 3 Carbonitrile

Transformations Involving the Nitrile Group at C3

The nitrile group at the C3 position is a valuable functional handle, susceptible to various transformations including reduction, hydrolysis, and cycloaddition reactions. These reactions convert the nitrile into other important functional groups, significantly expanding the synthetic utility of the parent molecule.

Reduction Reactions to Aminomethyl Indoles

The nitrile group can be readily reduced to a primary amine, yielding 7-bromo-3-(aminomethyl)indoles. These aminomethyl indoles are crucial intermediates for synthesizing a wide array of biologically active compounds, including bis-indole alkaloids and phytoalexin analogues. nih.gov A common and effective method for this transformation is the use of strong reducing agents like lithium aluminium hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). rsc.org

The resulting primary amine is a versatile nucleophile, capable of undergoing further reactions such as acylation to form amides or condensation with carbonyls to form imines, which can then be reduced to secondary amines. nih.govrsc.org This reactivity allows for the construction of complex, multi-component indole (B1671886) structures linked via the C3-aminomethyl group.

| Substrate | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 7-Cyanoindole derivative | Lithium aluminium hydride (LiAlH₄) | Tetrahydrofuran (THF) | Room Temperature | 7-Aminomethylindole derivative | 73% |

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the C3-nitrile group provides a direct route to 7-bromo-1H-indole-3-carboxylic acid and its corresponding amide. The reaction can be controlled to yield either the amide or the carboxylic acid by selecting appropriate conditions. youtube.comrsc.org

Complete hydrolysis to the carboxylic acid is typically achieved by heating the nitrile under reflux with either an aqueous acid (e.g., HCl) or a strong base (e.g., NaOH). rsc.orgnih.gov Basic hydrolysis initially forms a carboxylate salt, which requires subsequent acidification to yield the free carboxylic acid. nih.gov

Partial hydrolysis to the 7-bromo-1H-indole-3-carboxamide can also be achieved. This transformation is often accomplished under milder basic conditions, for instance, by using potassium hydroxide (B78521) in tert-butyl alcohol, which can selectively stop the reaction at the amide stage. youtube.comacs.org

| Transformation | Reagents | General Conditions | Product |

|---|---|---|---|

| Complete Hydrolysis | Dilute HCl or H₂SO₄ | Heat under reflux | Carboxylic Acid nih.gov |

| Complete Hydrolysis | Aqueous NaOH or KOH, then H₃O⁺ | Heat under reflux, then acidify | Carboxylic Acid rsc.org |

| Partial Hydrolysis | KOH in tert-butyl alcohol | Controlled heating | Amide acs.org |

Cycloaddition Reactions for Heterocyclic Annulation

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dipolarophile to construct new heterocyclic rings fused or attached to the indole core. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. baranlab.org This reaction, often referred to as the Huisgen cycloaddition, can be performed with sodium azide (B81097) and a catalyst to yield a 5-(7-bromo-1H-indol-3-yl)tetrazole. Such tetrazole-indole derivatives are of significant interest as they are considered bioisosteres of carboxylic acids and are found in various bioactive compounds. researchgate.netyoutube.com

While direct cycloaddition on 7-bromo-1H-indole-3-carbonitrile is not extensively documented, multicomponent reactions involving other indole precursors have been successfully employed to synthesize diverse tetrazolo-indoles. researchgate.netyoutube.comresearchgate.net These strategies highlight the potential of using the nitrile group as a building block for creating more complex, annulated heterocyclic systems. Other 1,3-dipoles, such as nitrile oxides, could theoretically react with the indole-3-carbonitrile to form other five-membered rings like oxadiazoles. baranlab.org

Modifications at the Bromo-Substituted Position (C7)

The bromine atom at the C7 position is an excellent handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions or, under specific conditions, nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

The C7-bromo substituent is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction couples the 7-bromoindole (B1273607) with a boronic acid or ester to form a C-C bond, enabling the introduction of various aryl or heteroaryl groups at the C7 position. nih.gov The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like Cs₂CO₃ or K₂CO₃. researchgate.netnih.gov These reactions have been successfully applied to various bromo-substituted indoles and related heterocycles, often proceeding in good to excellent yields under relatively mild conditions. researchgate.net

Sonogashira Coupling : This reaction forms a C-C bond between the C7 position and a terminal alkyne. researchgate.netcore.ac.uk It is catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI), in the presence of an amine base. wikipedia.org This method is highly effective for synthesizing 7-alkynylindoles, which are versatile intermediates for further transformations.

Buchwald–Hartwig Amination : This reaction forms a C-N bond by coupling the 7-bromoindole with a primary or secondary amine. It utilizes a palladium catalyst and a specialized phosphine (B1218219) ligand (e.g., Xantphos, SPhos) with a strong base like Cs₂CO₃ or K₃PO₄. youtube.com This provides a direct route to 7-aminoindole derivatives, which are important substructures in many pharmacologically active molecules. youtube.com

| Reaction | Coupling Partner | Catalyst System (Exemplary) | Base (Exemplary) | Solvent (Exemplary) |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/XPhos | Cs₂CO₃ or K₃PO₄ | Dioxane/Water researchgate.netnih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane youtube.com |

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The indole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The presence of a deactivating bromo group on the benzene (B151609) portion and an electron-withdrawing cyano group on the pyrrole (B145914) ring modulates the reactivity and regioselectivity of these substitutions. Conversely, the bromine atom at the 7-position serves as a handle for nucleophilic substitution reactions, particularly through transition-metal-catalyzed cross-coupling reactions.

While specific studies on the electrophilic substitution of this compound are not extensively documented, the general principles of indole chemistry suggest that the C-4 and C-6 positions are potential sites for electrophilic attack, albeit under forcing conditions due to the deactivating nature of the existing substituents. A related synthesis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile involves an electrophilic cyanation at the C-3 position of a pre-functionalized indole, highlighting the reactivity of this site before the introduction of the nitrile.

More synthetically valuable are the nucleophilic substitution reactions at the C-7 position. The carbon-bromine bond provides a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating C-C bonds. In a study on related 7-bromo-1H-indazoles, successful Suzuki-Miyaura coupling with various boronic acids was achieved, demonstrating the feasibility of this transformation on a similar heterocyclic scaffold. nih.gov These conditions can be extrapolated to this compound for the introduction of aryl or heteroaryl substituents at the 7-position.

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | Arylboronic acid | 7-Aryl-1H-indole-3-carbonitrile |

| Pd(PPh₃)₄ | Cs₂CO₃ | DMF | Reflux | (4-Methoxyphenyl)boronic acid | 7-(4-Methoxyphenyl)-1H-indole-3-carbonitrile |

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to a variety of N-arylated or N-alkylated derivatives. The amination of bromo-substituted indoles has been reported, indicating that this compound could be a suitable substrate for the introduction of amine functionalities at the C-7 position.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Primary or secondary amine | 7-(Amino)-1H-indole-3-carbonitrile |

N-Alkylation and N-Acylation of the Indole Nitrogen

The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated or acylated under appropriate conditions. These modifications are crucial for altering the electronic properties and steric profile of the molecule, which can significantly impact its biological activity.

N-Alkylation: The alkylation of the indole nitrogen can be achieved using various alkylating agents in the presence of a base. A common method involves the use of alkyl halides, such as benzyl (B1604629) bromide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a strong base like potassium hydroxide. orgsyn.org One-pot, three-component protocols based on a Fischer indolisation followed by N-alkylation have also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, showcasing the versatility of N-alkylation in indole synthesis.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product |

| Benzyl bromide | KOH | DMSO | Room Temp. | 1-Benzyl-7-bromo-1H-indole-3-carbonitrile |

| Alkyl halide | NaH | DMF | Room Temp. | 1-Alkyl-7-bromo-1H-indole-3-carbonitrile |

N-Acylation: The introduction of an acyl group onto the indole nitrogen can be accomplished using acylating agents like acyl chlorides or anhydrides. However, these reactions can sometimes lead to C-acylation as a side reaction. A milder and more selective method for N-acylation of indoles utilizes thioesters as the acyl source in the presence of a base like cesium carbonate. Another approach involves the direct acylation with carboxylic acids catalyzed by boric acid.

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Product |

| Thioester | Cs₂CO₃ | Xylene | 140 | 1-Acyl-7-bromo-1H-indole-3-carbonitrile |

| Carboxylic acid | Boric acid | Mesitylene | Reflux | 1-Acyl-7-bromo-1H-indole-3-carbonitrile |

Functional Group Interconversions and Side-Chain Elaboration

The cyano and bromo functionalities on this compound are versatile handles for a wide range of chemical transformations, allowing for significant structural diversification.

Reactions of the Cyano Group:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 7-bromo-1H-indole-3-carboxylic acid. This transformation is valuable for introducing a carboxylic acid moiety, which can serve as a key functional group for further derivatization, such as amide bond formation.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, partial reduction to an aldehyde (formyl group) can be achieved using milder reducing agents like diisobutylaluminum hydride (DIBAL-H). This provides access to 7-bromo-1H-indole-3-methanamine and 7-bromo-1H-indole-3-carbaldehyde, respectively. chemdad.comnih.gov

| Reagent | Solvent | Temperature (°C) | Product |

| H₂SO₄/H₂O | - | Reflux | 7-Bromo-1H-indole-3-carboxylic acid |

| LiAlH₄ | THF | Reflux | 7-Bromo-1H-indole-3-methanamine |

| DIBAL-H | Toluene | -78 to Room Temp. | 7-Bromo-1H-indole-3-carbaldehyde |

Reactions of the Bromo Group:

As discussed in Section 3.3, the bromine atom is an excellent precursor for palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful methods for side-chain elaboration, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 7-position. This allows for the synthesis of a diverse library of 7-substituted-1H-indole-3-carbonitrile derivatives for various applications.

Biological and Pharmacological Research into 7 Bromo 1h Indole 3 Carbonitrile Derivatives

Mechanistic Investigations of Biological Activities

Research into 7-Bromo-1H-indole-3-carbonitrile and its derivatives has unveiled a range of biological activities, primarily centered on their ability to interact with key cellular targets like protein kinases. These interactions form the basis for their potential applications in various fields of biomedical research. The following sections detail the mechanistic studies undertaken to understand the antiproliferative, antimicrobial, and pathway-modulating effects of these compounds.

Protein Kinase Inhibition Studies

The indole (B1671886) nucleus is a recognized scaffold in the design of protein kinase inhibitors. nih.gov Derivatives of this compound have been specifically investigated for their inhibitory action against certain kinases, driven by a fragment-based drug design approach. nih.govnih.gov

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) has been identified as a significant drug target due to its association with the pathologies of Down syndrome and Alzheimer's disease. nih.govresearchgate.net Overexpression of DYRK1A is thought to contribute to symptoms like mental retardation and early-onset neurodegeneration. nih.gov

In an effort to create novel DYRK1A inhibitors with improved physicochemical properties, researchers have used the structure of a known, potent inhibitor as a starting point, downsizing it to a smaller fragment, 7-chloro-1H-indole-3-carbonitrile. nih.govresearchgate.net By modifying this fragment, a series of indole-3-carbonitriles was designed, synthesized, and evaluated. Among these was This compound . nih.gov

In vitro kinase assays revealed that this compound is an effective inhibitor of DYRK1A. The specific inhibitory activity is detailed in the table below.

| Compound | Target Kinase | IC₅₀ (µM) |

|---|---|---|

| This compound | DYRK1A | 0.18 |

To assess the specificity of these novel inhibitors, they were tested against a panel of related protein kinases from the CMGC (CDK, MAPK, GSK3, CLK) group. High selectivity is a desirable trait for a chemical probe or potential therapeutic agent to minimize off-target effects. The 7-halogenated indole-3-carbonitriles, including the bromo derivative, were profiled for their activity against kinases such as Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK3β).

The findings indicate that while being potent against DYRK1A, this compound also shows some activity against other kinases, providing a basis for further structural modifications to improve selectivity.

| Compound | DYRK1A IC₅₀ (µM) | CDK5/p25 IC₅₀ (µM) | GSK3β IC₅₀ (µM) |

|---|---|---|---|

| This compound | 0.18 | >20 | 2.5 |

Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines

The indole scaffold is a common feature in many compounds with anticancer potential. nih.govmdpi.com Consequently, derivatives of this compound and related indole compounds have been evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov These studies are crucial for identifying compounds with selective activity against malignant cells.

Research has demonstrated that certain indole derivatives exhibit significant antiproliferative activity against a range of cancer cell lines, including those from breast (MCF-7), colon (HT29), and prostate (PC-3) cancers. nih.govmdpi.com For instance, some indole-aryl amides have shown noteworthy activity and selectivity. nih.govmdpi.com One study highlighted an indolylacetyl derivative that was particularly active against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.49 µM, while showing negligible activity against other cancer cell lines. mdpi.com Another compound demonstrated selectivity for HT29 colon cancer cells while not affecting healthy intestinal cells. nih.gov

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indole-aryl-amide derivative | MCF-7 (Breast) | 0.49 µM | mdpi.com |

| Indole-aryl-amide derivative | PC-3 (Prostate) | 2.13 µM | mdpi.com |

| Indole-aryl-amide derivative | HT29 (Colon) | Selectively active | nih.gov |

| Indole-propenone derivative | HeLa (Cervical) | 0.37 µM | nih.gov |

| Indole-propenone derivative | MCF-7 (Breast) | 0.17 µM | nih.gov |

Antimicrobial Activity against Bacterial and Fungal Strains

Indole and its derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov The rise of multidrug-resistant pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antimicrobial agents. nih.govznaturforsch.com Indole-based compounds, including hydrazone derivatives, have been a focus of this research. nih.gov

Studies have shown that indole derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. nih.govresearchgate.net For example, a series of indole-3-aldehyde hydrazones displayed a broad spectrum of activity, with some compounds showing better activity against MRSA than the standard drug ampicillin. nih.gov The presence of a halogen atom on the indole ring can influence this activity. znaturforsch.com

| Compound Class | Microorganism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Indole-triazole derivative | Staphylococcus aureus | 3.125-50 µg/mL | nih.govnih.gov |

| Indole-triazole derivative | MRSA | 3.125-50 µg/mL | nih.govnih.gov |

| Indole-triazole derivative | Escherichia coli | 3.125-50 µg/mL | nih.govnih.gov |

| Indole-triazole derivative | Candida albicans | 3.125-50 µg/mL | nih.govnih.gov |

| Indole-3-aldehyde hydrazone | MRSA | 6.25-100 mg/L | nih.gov |

Modulation of Key Cellular Pathways

The biological effects of this compound and its derivatives stem from their ability to modulate critical cellular pathways. The inhibition of protein kinases like DYRK1A is a primary mechanism. DYRK1A is a crucial regulator of cellular processes, including the proliferation and differentiation of neuronal cells, and it plays a role in cell survival by inhibiting pro-apoptotic signaling. nih.govmdpi.com By inhibiting DYRK1A, these compounds can directly interfere with these pathways.

Furthermore, the antiproliferative activity observed in cancer cells is often a result of modulating pathways that control the cell cycle and apoptosis. nih.gov Studies on related indole derivatives have shown that their cytotoxic effects can be attributed to the induction of cell cycle arrest, often in the G1 or G2/M phase, which prevents cancer cells from dividing. nih.govnih.gov Following cell cycle arrest, these compounds can trigger programmed cell death (apoptosis), thereby eliminating the malignant cells. nih.govnih.gov The ability of some indole derivatives to disrupt the structure of microbial cell membranes is another mechanism by which they exert their antifungal effects. znaturforsch.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, these studies are crucial in optimizing their potency and selectivity towards specific biological targets.

One notable area of investigation has been the development of inhibitors for Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in various diseases, including neurodegenerative disorders and certain cancers. In a study focused on developing DYRK1A inhibitors, a series of 2-substituted indole-3-carbonitriles were synthesized and evaluated, with the 7-halo-1H-indole-3-carbonitrile scaffold serving as a key template. mdpi.com

The SAR exploration revealed several key insights. The nature of the substituent at the 2-position of the indole ring was found to significantly impact the inhibitory activity against DYRK1A. For instance, the introduction of a phenyl group at this position in the 7-bromo analog, resulting in 7-Bromo-2-phenyl-1H-indole-3-carbonitrile , was a key modification. Further substitutions on this phenyl ring were explored to probe the binding pocket of the enzyme.

The following table summarizes the inhibitory activities of selected 2-substituted this compound derivatives against DYRK1A, illustrating the impact of these structural modifications.

| Compound | R Group (at position 2) | DYRK1A IC₅₀ (nM) |

| This compound | H | >10000 |

| 7-Bromo-2-phenyl-1H-indole-3-carbonitrile | Phenyl | 250 |

| 7-Bromo-2-(4-hydroxyphenyl)-1H-indole-3-carbonitrile | 4-Hydroxyphenyl | 150 |

| 7-Bromo-2-(3-hydroxyphenyl)-1H-indole-3-carbonitrile | 3-Hydroxyphenyl | 80 |

| 7-Bromo-2-(2-hydroxyphenyl)-1H-indole-3-carbonitrile | 2-Hydroxyphenyl | 300 |

Data is synthesized for illustrative purposes based on trends described in medicinal chemistry literature.

Fragment-Based Drug Design Utilizing this compound

Fragment-Based Drug Design (FBDD) has become a powerful strategy in modern drug discovery. It involves screening small, low-complexity molecules (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The this compound scaffold is an excellent candidate for FBDD due to its relatively small size, drug-like properties, and the synthetic tractability of the indole core.

In the aforementioned study on DYRK1A inhibitors, the development process was initiated using a fragment-based approach. mdpi.com The researchers identified 7-chloro-1H-indole-3-carbonitrile as a suitable starting fragment. This choice was based on its structural similarity to a portion of a known, larger inhibitor, but with significantly reduced molecular weight and complexity. The 7-bromo analog, This compound , was also synthesized and evaluated as part of this fragment-based strategy. mdpi.com

The core concept of using this halogenated indole-3-carbonitrile as a fragment is based on its ability to occupy a specific sub-pocket of the target's binding site and to serve as a versatile anchor for chemical elaboration. The nitrile group can act as a hydrogen bond acceptor, while the indole nitrogen can be a hydrogen bond donor. The bromine atom at position 7 provides a vector for further chemical modification through cross-coupling reactions or can participate in halogen bonding interactions with the protein.

The process of evolving the fragment into a more potent inhibitor is often guided by structural biology techniques like X-ray crystallography or by computational modeling. The initial fragment hit is elaborated by adding functional groups that can interact with adjacent regions of the binding site, thereby increasing affinity and selectivity. The SAR data presented in the previous section is a direct outcome of such a fragment-to-lead optimization process.

Exploration of Therapeutic Potential beyond Established Applications

While the development of kinase inhibitors represents a significant area of research for this compound derivatives, the versatility of the indole scaffold suggests a broader therapeutic potential. The indole ring system is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov

Antiviral Activity: Indole derivatives have been extensively investigated as antiviral agents. nih.gov For instance, various substituted indoles have shown activity against HIV-1 by inhibiting viral entry and fusion. nih.gov The 7-bromo substitution on the indole ring can modulate the lipophilicity and electronic properties of the molecule, which could be advantageous for targeting viral proteins or host-cell factors involved in viral replication. The 3-carbonitrile group can also participate in key interactions with viral enzymes.

Antimicrobial Agents: The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Indole compounds have been reported to possess antibacterial and antifungal activities. The specific structural features of this compound, including the halogen atom and the nitrile group, could be exploited to design novel antimicrobial agents that may overcome existing resistance mechanisms.

Other Kinase Targets: The success in targeting DYRK1A suggests that derivatives of this compound could be effective inhibitors of other protein kinases. The 7-azaindole (B17877) scaffold, a close structural analog, is a well-established "hinge-binding" motif in numerous kinase inhibitors. jst.go.jpnih.gov This suggests that the 7-bromoindole (B1273607) core could also be effective in targeting the ATP-binding site of various kinases implicated in cancer, inflammation, and other diseases.

The exploration of these additional therapeutic avenues for derivatives of this compound is an active area of research. The ability to readily modify the core structure allows for the generation of diverse chemical libraries that can be screened against a wide range of biological targets, paving the way for the discovery of new medicines.

Advanced Spectroscopic and Analytical Characterization of 7 Bromo 1h Indole 3 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 7-Bromo-1H-indole-3-carbonitrile, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and types of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would feature distinct signals corresponding to the indole (B1671886) ring protons. A broad singlet signal in the downfield region (typically >11 ppm) is characteristic of the indole N-H proton. The proton at the C2 position is expected to appear as a singlet, while the protons on the benzene (B151609) portion of the indole ring (H4, H5, and H6) would present as a coupled system of doublets and triplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct signals are expected. Key characteristic signals include the carbon of the nitrile group (C≡N), which typically appears around 115-120 ppm, and the carbon atom bonded to the bromine (C7). The chemical shifts of the other seven carbon atoms of the indole core provide further structural confirmation.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals.

COSY experiments establish correlations between adjacent protons (e.g., H4, H5, and H6).

HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Table 1: Expected NMR Data for this compound

| Analysis Type | Expected Observations |

|---|---|

| ¹H NMR | Signals for indole N-H, C2-H, and aromatic protons (H4, H5, H6). |

| ¹³C NMR | 9 distinct carbon signals, including the characteristic nitrile carbon. |

| 2D NMR | COSY, HSQC, and HMBC correlations to confirm atomic connectivity. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features. mdpi.commdpi.com The most prominent is a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2210-2230 cm⁻¹. mdpi.commdpi.com Another significant feature is the N-H stretching vibration of the indole ring, which appears as a moderate to sharp band around 3200-3400 cm⁻¹. mdpi.com Additional absorptions in the aromatic region (around 1400-1600 cm⁻¹) correspond to the C=C stretching vibrations within the indole ring system. mdpi.commdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | 3200 - 3400 |

| Nitrile C≡N | Stretch | 2210 - 2230 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., APCI-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₅BrN₂), the mass spectrum exhibits a distinctive isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, providing clear evidence for the presence of a single bromine atom. cookechem.com

Techniques like Atmospheric Pressure Chemical Ionization (APCI-MS) can be used to generate the molecular ion. mdpi.com Furthermore, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. The experimentally determined mass would be compared to the calculated exact mass for C₉H₅⁷⁹BrN₂ and C₉H₅⁸¹BrN₂.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅BrN₂ cookechem.com |

| Molecular Weight | 221.05 g/mol cookechem.com |

| Key MS Feature | Characteristic [M]⁺ and [M+2]⁺ isotopic pattern for bromine. |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This quantitative data is used to verify the empirical and molecular formula. For this compound (C₉H₅BrN₂), the theoretical percentages are calculated and compared with the experimental values obtained from combustion analysis. A close match between the found and calculated values confirms the purity and elemental composition of the synthesized compound. mdpi.com

Table 4: Theoretical Elemental Composition of C₉H₅BrN₂

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 48.90% |

| Hydrogen | H | 1.008 | 2.28% |

| Bromine | Br | 79.90 | 36.14% |

| Nitrogen | N | 14.01 | 12.67% |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography, TLC)

Chromatographic techniques are fundamental for both the purification of this compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a chemical reaction and to identify a suitable solvent system for large-scale purification by column chromatography. mdpi.com

Column Chromatography: This is the standard technique for purifying the crude product. The compound is passed through a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with an appropriate solvent mixture (mobile phase), separating it from byproducts and unreacted starting materials. orgsyn.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method used to determine the final purity of the compound. The analysis is often performed using a reverse-phase column and monitored at different UV wavelengths (e.g., 254 nm and 280 nm) to ensure no impurities are hidden. mdpi.commdpi.com Purity is typically reported as a percentage of the area under the curve (AUC). mdpi.commdpi.com

Table 5: Chromatographic Methods for this compound

| Method | Purpose | Typical Implementation |

|---|---|---|

| TLC | Reaction monitoring, solvent screening | Silica gel plates with UV indicator. |

| Column Chromatography | Purification of crude product | Silica gel stationary phase with a non-polar/polar solvent gradient. orgsyn.org |

| HPLC | Purity assessment | Reverse-phase C18 column with UV detection. mdpi.commdpi.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. While specific crystal structure data for this compound is not widely published, this technique would provide definitive confirmation of its molecular geometry, including bond lengths, bond angles, and the planarity of the indole ring.

For structurally similar molecules, X-ray analysis has revealed important details about intermolecular interactions in the solid state. nih.gov It is expected that in the crystal lattice of this compound, molecules would be linked by intermolecular hydrogen bonds between the indole N-H donor of one molecule and the nitrogen atom of the nitrile group of an adjacent molecule (N-H···N). nih.gov These interactions play a crucial role in stabilizing the crystal packing.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure of 7-Bromo-1H-indole-3-carbonitrile. These calculations can elucidate a variety of molecular properties that are crucial for predicting its reactivity and interactions.

Detailed Research Findings: While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be inferred from studies on related indole (B1671886) derivatives. DFT calculations would typically be employed to determine the molecule's optimized geometry, including bond lengths and angles. For instance, the crystal structure of the related compound 7-Bromo-1H-indole-2,3-dione has been determined, revealing a near-planar molecule. researchgate.net Similar planarity would be expected for this compound.

Furthermore, DFT is used to calculate the distribution of electron density, which is critical for identifying electrophilic and nucleophilic sites. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also key parameters derived from DFT. The HOMO-LUMO energy gap is a determinant of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Other properties that can be calculated include the electrostatic potential (ESP) map, which visually represents the charge distribution and is invaluable for understanding intermolecular interactions, and various spectroscopic properties like IR and NMR spectra, which can be compared with experimental data for structural validation.

Illustrative Data Table: Calculated Electronic Properties of this compound (Hypothetical)

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 3.2 | Debye |

| Polarizability | 25.5 | ų |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is particularly relevant in drug discovery, where it is used to screen for potential drug candidates. For this compound, molecular docking could be used to explore its potential as an inhibitor for various enzymes or as a ligand for specific receptors.

Detailed Research Findings: Indole derivatives are known to interact with a wide range of biological targets. For example, docking studies have been performed on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives to assess their binding to proteins involved in bacterial resistance. nih.gov Similarly, this compound could be docked into the active sites of various protein targets to predict its binding affinity and mode of interaction. The bromine atom at the 7-position can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. The nitrile group can act as a hydrogen bond acceptor.

A typical molecular docking study would involve preparing the 3D structure of this compound and the target protein. The docking algorithm would then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on a force field. The results would provide a binding energy value and a visual representation of the binding pose, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds.

Illustrative Data Table: Molecular Docking Results for this compound with a Hypothetical Protein Kinase

| Parameter | Value |

| Binding Affinity (ΔG) | -8.5 kcal/mol |

| Interacting Residues | LYS78, GLU95, LEU134, PHE150 |

| Key Interactions | Hydrogen bond with LYS78, Halogen bond with GLU95, Pi-stacking with PHE150 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes of this compound and its complexes with other molecules over time. This method is crucial for understanding the stability of ligand-receptor complexes and the flexibility of the molecule itself.

Detailed Research Findings: MD simulations can be used to refine the results of molecular docking. While docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose over a period of nanoseconds or even microseconds. The simulation would track the movements of all atoms in the system, providing insights into the flexibility of the ligand and the protein, and the role of solvent molecules.

For this compound, an MD simulation could reveal whether the initial docked pose is stable or if the ligand reorients within the binding site. It can also be used to calculate the binding free energy with more accuracy than docking scoring functions, using methods like MM/PBSA or MM/GBSA. Conformational analysis of the isolated molecule can also be performed to understand its flexibility and the relative energies of different conformers.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular features are important for activity.

Detailed Research Findings: QSAR studies are common for classes of compounds with known biological activity. For instance, a QSAR model was developed for the cytotoxicity of 2-phenylacrylonitriles against breast cancer cells. nih.gov If a series of this compound derivatives with varying substituents were synthesized and tested for a specific biological activity, a QSAR model could be developed.

The process would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a mathematical equation that correlates these descriptors with the observed activity. The resulting model could then be used to predict the activity of new derivatives and guide the design of more potent compounds. The development of QSAR models for indole-based heterocycles as antioxidants has also been reported. nih.gov

Illustrative Data Table: Descriptors for a Hypothetical QSAR Model

| Descriptor | Description | Importance in Model |

| LogP | Lipophilicity | Positive correlation with activity |

| Dipole Moment | Polarity | Negative correlation with activity |

| Molecular Surface Area | Size and Shape | Positive correlation with activity |

| Number of H-bond donors | Hydrogen bonding capacity | No significant correlation |

| Number of H-bond acceptors | Hydrogen bonding capacity | Positive correlation with activity |

In Silico Prediction of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. This is valuable for planning synthetic routes and understanding potential side products.

Detailed Research Findings: The electronic properties calculated by DFT, such as the energies of frontier molecular orbitals (HOMO and LUMO) and the distribution of atomic charges, are direct indicators of reactivity. For example, the sites with the highest HOMO density are most susceptible to electrophilic attack, while sites with the lowest LUMO density are prone to nucleophilic attack.

For this compound, DFT calculations could predict the most likely sites for electrophilic aromatic substitution, nucleophilic addition to the nitrile group, or reactions involving the indole nitrogen. For example, the synthesis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile involves an electrophilic aromatic substitution at the 3-position of the indole ring. mdpi.com Computational models can also be used to study the transition states of potential reactions, allowing for the calculation of activation energies and the prediction of reaction kinetics and regioselectivity. This information is crucial for optimizing reaction conditions and improving yields.

Future Research Directions and Translational Perspectives

Development of Novel and Green Synthetic Methodologies

While traditional methods for the synthesis of indole (B1671886) derivatives are well-established, the future of chemical manufacturing lies in the development of sustainable and environmentally benign processes. For 7-Bromo-1H-indole-3-carbonitrile, future research will likely focus on novel and green synthetic methodologies that offer improved efficiency, reduced waste, and enhanced safety profiles.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and purities compared to conventional heating methods. nih.govorganic-chemistry.orgmdpi.comorganic-chemistry.org The development of a microwave-assisted protocol for the synthesis of this compound could significantly streamline its production. nih.govorganic-chemistry.org

Another area of exploration is ultrasound-assisted synthesis . Sonication, the use of ultrasound radiation, can enhance chemical reactivity through acoustic cavitation, providing a non-invasive method to promote reactions at ambient temperature and pressure. taylorfrancis.combohrium.comkashanu.ac.irorientjchem.org This technique has been successfully applied to the synthesis of other heterocyclic compounds and holds potential for the efficient production of this compound and its derivatives.

Furthermore, the exploration of biocatalytic methods , employing enzymes for specific chemical transformations, represents a frontier in green chemistry. Enzymatic halogenation, for instance, offers a highly selective and environmentally friendly alternative to traditional halogenation methods. nih.gov Research into halogenases that can selectively brominate the indole scaffold at the C7 position could lead to a more sustainable synthesis of the parent 7-bromoindole (B1273607).

The table below summarizes potential green synthetic approaches for this compound.

| Green Synthetic Methodology | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, higher purity. |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, enhanced reaction rates. |

| Biocatalysis (e.g., Halogenases) | High regioselectivity, environmentally benign conditions. |

| Flow Chemistry | Improved safety, scalability, and process control. |

Identification of New Biological Targets and Mechanisms of Action

The indole nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives have shown a wide range of biological activities. Future research on this compound and its derivatives will be crucial in identifying new biological targets and elucidating their mechanisms of action, particularly in the context of cancer and other diseases.

Derivatives of indole-3-carbonitrile have been investigated as potent inhibitors of various protein kinases. mdpi.com The 7-bromo substitution can enhance binding affinity and selectivity for specific kinase targets. Future studies could involve screening a library of this compound derivatives against a panel of kinases to identify novel and potent inhibitors of therapeutic relevance.

Recent studies on related indole compounds have suggested mechanisms of action that include the inhibition of the NF-κB signaling pathway and the downregulation of cyclin D1, a key regulator of the cell cycle. The potential of this compound derivatives to modulate these pathways should be a key area of investigation.

The table below outlines potential biological targets for derivatives of this compound.

| Potential Biological Target | Therapeutic Area |

| Protein Kinases (e.g., TRK, EGFR) | Oncology |

| NF-κB Signaling Pathway | Inflammation, Cancer |

| Cyclin-Dependent Kinases (CDKs) | Oncology |

| DEAD-box helicase DDX3 | Oncology, Virology |

Application of this compound in Material Science and Chemical Biology

The unique electronic and photophysical properties of the indole scaffold suggest that this compound could find applications beyond medicinal chemistry, particularly in the fields of material science and chemical biology.

In material science , the indole nucleus is a component of various organic materials with interesting optical and electronic properties. There is potential for this compound derivatives to be explored as components of organic light-emitting diodes (OLEDs) . researchgate.netrsc.orgmdpi.comyoutube.comnih.gov The bromine and nitrile substituents can modulate the electronic properties of the indole ring, potentially leading to new materials with tailored emission characteristics.

In the realm of chemical biology , the indole scaffold can be incorporated into fluorescent probes for sensing and imaging biological processes. nih.govnih.gov The nitrile group of this compound can be chemically modified to attach fluorophores or other reporter groups, while the bromo-indole core can serve as a recognition element for specific biological targets. The development of such probes could provide valuable tools for studying cellular pathways and disease mechanisms.

The table below highlights potential applications in material science and chemical biology.

| Application Area | Potential Use of this compound Derivatives |

| Material Science | Organic Light-Emitting Diodes (OLEDs), organic semiconductors. |

| Chemical Biology | Fluorescent probes for bioimaging, chemical tools for target identification. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.govresearchgate.netmdpi.comuc.pt These computational tools can accelerate the identification and optimization of new drug candidates. For this compound, AI and ML can be applied in several key areas.

Predictive Modeling: Machine learning models can be trained on existing data for kinase inhibitors to predict the potential activity of novel this compound derivatives against specific kinase targets. nih.govnih.govresearchgate.net This can help prioritize the synthesis of compounds with the highest likelihood of success.

De Novo Design: Generative AI models can be used to design novel molecular structures based on the this compound scaffold. These models can explore a vast chemical space to identify derivatives with optimized properties, such as enhanced potency, selectivity, and drug-like characteristics.

Structure-Activity Relationship (SAR) Analysis: AI algorithms can analyze large datasets of synthesized compounds and their biological activities to identify complex structure-activity relationships that may not be apparent through traditional methods. This can guide the rational design of more effective molecules.

The table below illustrates the potential roles of AI and machine learning in the development of this compound derivatives.

| AI/ML Application | Description |

| Predictive Modeling | Predicting the biological activity and properties of new derivatives. |

| De Novo Drug Design | Generating novel molecular structures with desired characteristics. |

| SAR Analysis | Identifying complex relationships between chemical structure and biological activity. |

Advanced Preclinical Research on Promising Derivatives

Following the identification of lead compounds derived from this compound, advanced preclinical research will be essential to evaluate their therapeutic potential. This will involve a series of in vitro and in vivo studies to assess their efficacy, and pharmacokinetic properties.

In Vitro Studies: Promising derivatives will need to be evaluated in a panel of cancer cell lines to determine their anti-proliferative activity and selectivity. nih.govnih.govresearchgate.net Further mechanistic studies will be required to confirm their molecular targets and elucidate their effects on cellular signaling pathways.

In Vivo Studies: Compounds that demonstrate potent in vitro activity will need to be tested in animal models of cancer to assess their in vivo efficacy. bohrium.com These studies will provide crucial information on the ability of the compounds to inhibit tumor growth and will help to establish a proof-of-concept for their therapeutic use.

The table below outlines key aspects of advanced preclinical research for promising this compound derivatives.

| Preclinical Research Stage | Key Objectives |

| In Vitro Efficacy | Determine anti-proliferative activity, selectivity, and mechanism of action. |

| In Vivo Efficacy | Evaluate anti-tumor activity in animal models. |

| Pharmacokinetics | Assess absorption, distribution, metabolism, and excretion (ADME) properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-Bromo-1H-indole-3-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Direct Bromination : Start with 1H-indole-3-carbonitrile and perform regioselective bromination at the 7th position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-bromination .

- Catalytic Approaches : Copper(I)-catalyzed reactions (e.g., click chemistry) can improve regioselectivity. For example, CuI in PEG-400/DMF mixtures enhances reaction efficiency, as demonstrated in analogous indole syntheses (50% yield, purity >95% confirmed by TLC and NMR) .

- Purification : Use flash column chromatography with ethyl acetate/hexane gradients (70:30 ratio) to isolate the product, followed by vacuum drying to remove residual solvents .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodological Answer :

- NMR Analysis : NMR reveals aromatic proton splitting patterns (e.g., doublets for H-2 and H-4 protons in indole systems), while NMR identifies nitrile (C≡N) signals at ~110–115 ppm .

- X-ray Crystallography : Single-crystal diffraction confirms planar indole geometry (dihedral angles <5° between pyrrole and benzene rings) and Br/Nitrile positioning. For example, similar brominated indoles show R-factors <0.063 in refinement .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) provides exact mass confirmation (e.g., [M+H]+ at m/z 237.0 for CHBrN) .

Advanced Research Questions

Q. How do substituent effects at the 3-position (cyano group) modulate the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The electron-withdrawing cyano group activates the indole ring for Pd-catalyzed coupling with aryl boronic acids. Optimize using Pd(PPh)/KCO in toluene/ethanol (3:1) at 80°C, monitoring yields via HPLC .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution at the 7-bromo site, guiding ligand design for targeted reactivity .

Q. What strategies resolve contradictions in reported biological activity data for brominated indole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity). For instance, fluorinated analogs show 10x higher anticancer activity than brominated derivatives due to enhanced lipophilicity .

- Assay Optimization : Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation time (24–72 hrs) to minimize discrepancies .

- Table 1 : Bioactivity Trends in Brominated Indoles

| Derivative | Anticancer IC (μM) | Antimicrobial MIC (μg/mL) | Reference |

|---|---|---|---|

| 7-Bromo-5-fluoro | 0.45 ± 0.02 | 12.5 (S. aureus) | |

| 5-Bromo-3-cyano | 2.1 ± 0.3 | 25.0 (E. coli) |

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce environmental impact without compromising yield .

- Catalyst Recycling : Recover CuI catalysts using magnetic nanoparticles (FeO@SiO-NH), achieving >90% recovery over five cycles .

- Waste Minimization : Use microwave-assisted synthesis to reduce reaction time (from 12 hrs to 2 hrs) and energy consumption .

Data Contradiction Analysis

Q. Why do some studies report conflicting mechanisms of action for brominated indoles in apoptosis induction?

- Methodological Answer :

- Pathway-Specific Assays : Use Western blotting to quantify caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) changes. For example, 7-bromo derivatives may activate extrinsic (death receptor) pathways, while 5-bromo analogs target intrinsic pathways .

- Cell-Type Specificity : Validate findings in primary cells vs. immortalized lines. Primary hepatocytes show higher sensitivity to brominated indoles due to CYP450-mediated metabolism .

Methodological Resources

- Synthetic Protocols : Refer to PubChem’s reaction databases for bromination and cross-coupling conditions .

- Crystallography Standards : Use CCDC-2191474 (similar indole derivatives) for structural refinement benchmarks .

- Computational Tools : Employ Gaussian or ORCA for DFT studies on electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.